Einecs 217-197-6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Einecs 217-197-6, also known as 1,3-dimethylamylamine (DMAA), is a synthetic compound that has been used as a dietary supplement and a performance-enhancing drug. DMAA was first synthesized in the 1940s and has been used in various products for its stimulant effects. However, its safety and legality have been a topic of debate in recent years.

Mécanisme D'action

DMAA works by stimulating the release of neurotransmitters such as dopamine and norepinephrine, which can enhance alertness, focus, and energy. It also acts as a vasoconstrictor, which can increase blood pressure and heart rate. These effects can be beneficial in certain situations, such as during exercise or in combat situations, but they can also be harmful if used improperly.

Effets Biochimiques Et Physiologiques

DMAA has been shown to have a variety of biochemical and physiological effects on the body. It can increase the release of glucose from the liver, which can provide energy for the body. It can also increase the breakdown of fat, which can lead to weight loss. However, DMAA can also cause negative effects such as increased blood pressure, heart rate, and risk of heart attack or stroke.

Avantages Et Limitations Des Expériences En Laboratoire

DMAA can be used in lab experiments to investigate its effects on various physiological processes. Its stimulant effects can be useful in studying the central nervous system, while its vasoconstrictor effects can be useful in studying the cardiovascular system. However, DMAA must be used with caution due to its potential health risks, and proper safety protocols must be followed when handling it.

Orientations Futures

Future research on DMAA could focus on its potential use as a treatment for certain medical conditions, such as attention deficit hyperactivity disorder (ADHD) or narcolepsy. It could also investigate the long-term effects of DMAA use on the body, as well as its potential interactions with other drugs or supplements. Additionally, research could focus on developing safer and more effective alternatives to DMAA for use as a performance-enhancing drug or dietary supplement.

In conclusion, DMAA is a synthetic compound that has been used for its stimulant effects in various products. Its safety and legality have been a topic of debate in recent years, and it has been studied for its potential use in various fields of scientific research. DMAA works by stimulating the release of neurotransmitters and acting as a vasoconstrictor, and it can have both positive and negative effects on the body. Future research on DMAA could investigate its potential uses as a treatment for medical conditions, as well as developing safer and more effective alternatives to its use as a performance-enhancing drug or dietary supplement.

Méthodes De Synthèse

DMAA can be synthesized through a multi-step process that involves the reaction of methylhexanamine with nitrous acid. The resulting product is then purified to obtain DMAA. This process requires specialized equipment and expertise, and the resulting compound must be handled with care due to its potential health risks.

Applications De Recherche Scientifique

DMAA has been studied for its potential use in various fields of scientific research, including pharmacology, toxicology, and biochemistry. Studies have investigated its effects on the central nervous system, cardiovascular system, and metabolism. DMAA has also been studied for its potential use as a performance-enhancing drug in sports.

Propriétés

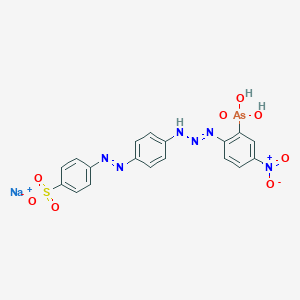

Numéro CAS |

1772-02-7 |

|---|---|

Nom du produit |

Einecs 217-197-6 |

Formule moléculaire |

C18H12AsN6Na3O8S |

Poids moléculaire |

572.3 g/mol |

Nom IUPAC |

sodium;4-[[4-[2-(2-arsono-4-nitrophenyl)iminohydrazinyl]phenyl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C18H15AsN6O8S.Na/c26-19(27,28)17-11-15(25(29)30)7-10-18(17)23-24-22-14-3-1-12(2-4-14)20-21-13-5-8-16(9-6-13)34(31,32)33;/h1-11H,(H,22,23)(H2,26,27,28)(H,31,32,33);/q;+1/p-1 |

Clé InChI |

ZMKJQESOJVXFDM-UHFFFAOYSA-K |

SMILES |

C1=CC(=CC=C1NN=NC2=C(C=C(C=C2)[N+](=O)[O-])[As](=O)(O)O)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |

SMILES canonique |

C1=CC(=CC=C1NN=NC2=C(C=C(C=C2)[N+](=O)[O-])[As](=O)([O-])[O-])N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Autres numéros CAS |

1772-02-7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)

![(1S,6S,7S,10S,11S,19S)-7-Acetyl-6-methyl-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadec-14-en-16-one](/img/structure/B158040.png)

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B158043.png)